![molecular formula C15H15NS B14415004 Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- CAS No. 86022-50-6](/img/structure/B14415004.png)
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- is an organic compound with the molecular formula C16H17NS It is a derivative of benzenecarbothioamide, where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of benzenecarbothioamide with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiobenzamide: A structurally related compound with similar chemical properties.
Benzothioamide: Another related compound with a thiocarbonyl group.
Phenylthioamide: Shares the phenyl and thiocarbonyl groups with Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-.
Uniqueness
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- is unique due to the presence of the (1R)-1-phenylethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
86022-50-6 |
|---|---|
Formule moléculaire |
C15H15NS |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1 |
Clé InChI |
LCUFGDBHLKLNJM-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=S)C2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


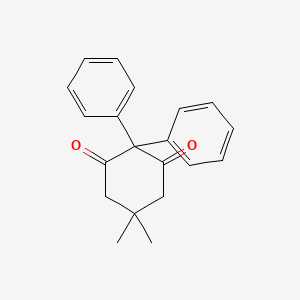

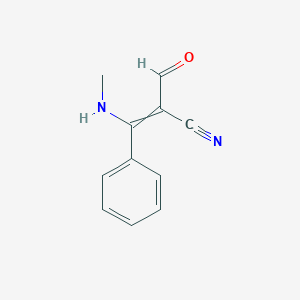
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
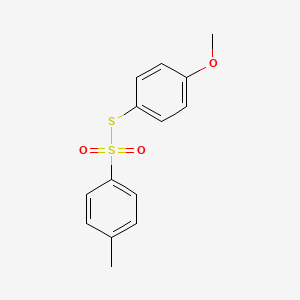

![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
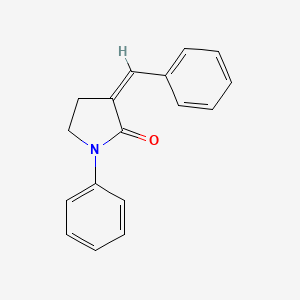

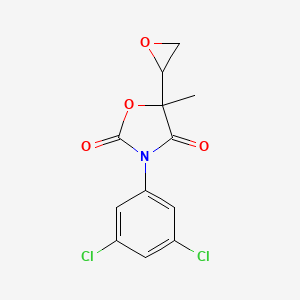
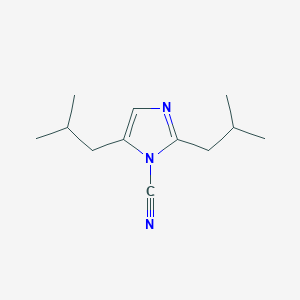

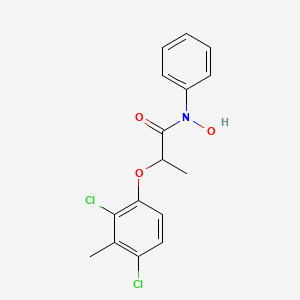
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
